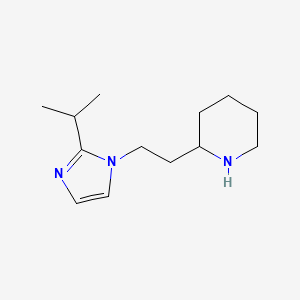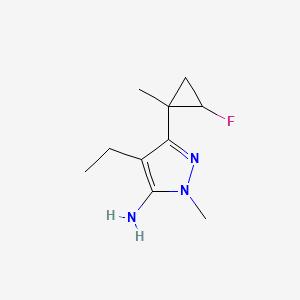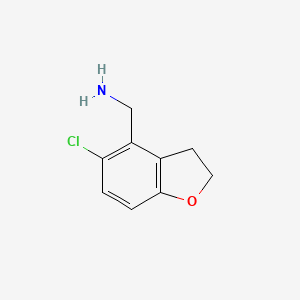
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine is a chemical compound with the molecular formula C9H10ClNO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves multiple steps starting from commercially available precursors One common method involves the bromination of 4-chloro-2-methylphenol, followed by O-alkylation and cyclization to form the benzofuran ring
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
- (5-Bromo-2,3-dihydrobenzofuran-4-yl)methanamine
- (5-Iodo-2,3-dihydrobenzofuran-4-yl)methanamine
Uniqueness
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s stability and modify its interaction with biological targets, making it distinct from its fluorine, bromine, and iodine counterparts.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
(5-chloro-2,3-dihydro-1-benzofuran-4-yl)methanamine |
InChI |
InChI=1S/C9H10ClNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-2H,3-5,11H2 |
InChI-Schlüssel |
URLDJDPENVUSJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C(=C(C=C2)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


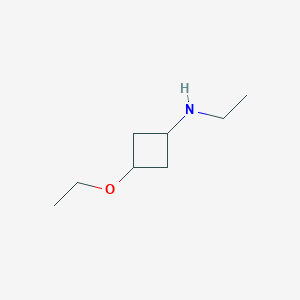
![3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B13337642.png)
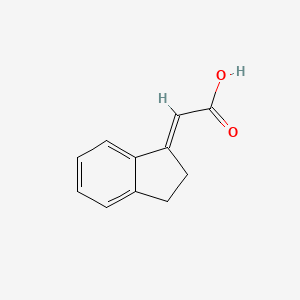
![3-[(2-Iodocycloheptyl)oxy]oxolane](/img/structure/B13337653.png)
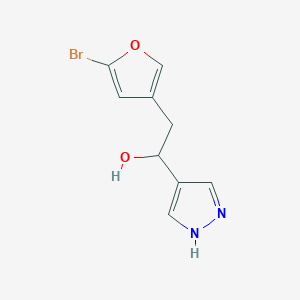
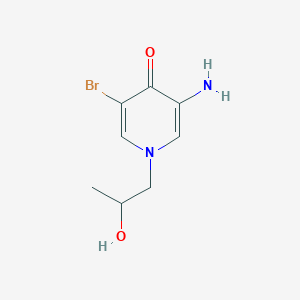
![4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13337676.png)
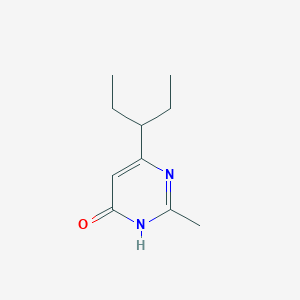
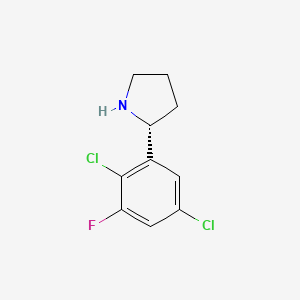
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)

